rel-benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
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Overview
Description
rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate is a synthetic compound recognized for its distinct chemical properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a fluorine atom, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate involves multi-step organic reactions:
Starting Material: The preparation often begins with commercially available pyrrolidine.
Fluorination: Introduction of the fluorine atom to the pyrrolidine ring. This can be achieved using electrophilic fluorination agents like Selectfluor under mild conditions.
Carbamate Formation: Formation of the carbamate group by reacting the fluorinated pyrrolidine with benzyl isocyanate in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Scaling the preparation for industrial purposes requires optimization:
Batch Processing: Maintaining controlled environments for each reaction step to ensure consistency.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction times and yields, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions:
Oxidation: Mild oxidizing agents can convert the carbamate to corresponding carbonyl compounds.
Reduction: Using agents like LiAlH4 to reduce the compound back to primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-bearing carbon, often requiring bases to facilitate the process.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), m-CPBA (meta-Chloroperoxybenzoic acid).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases for Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate: rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Its derivatives can act as catalysts in asymmetric synthesis.
Biology
Pharmacological Studies: Used to investigate the role of fluorine in drug design, enhancing binding affinity and metabolic stability of therapeutic agents.
Medicine
Drug Development: A precursor in the development of novel pharmaceuticals targeting neurological disorders due to the presence of the pyrrolidine ring.
Industry
Material Science: Its derivatives contribute to the development of novel polymers with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The compound's effects are primarily due to its interaction with various molecular targets:
Binding Affinity: The fluorinated pyrrolidine ring enhances binding affinity to protein targets, potentially altering enzyme activity or receptor function.
Pathway Modulation: The carbamate group can inhibit enzymes involved in metabolic pathways, providing insights into enzyme regulation and potential therapeutic applications.
Comparison with Similar Compounds
rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate stands out among similar compounds due to its unique fluorine substitution and the stability conferred by the carbamate group.
Similar Compounds
rel-Benzyl N-[(3R,4S)-4-chloropyrrolidin-3-yl]carbamate: Chlorine substitution.
rel-Benzyl N-[(3R,4S)-4-bromopyrrolidin-3-yl]carbamate: Bromine substitution.
rel-Benzyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate: Methyl substitution.
Each of these compounds offers different reactivity and properties, with the fluorine-containing compound often showing higher stability and reactivity, making it unique for specific applications.
That’s a whirlwind tour through the fascinating world of this compound. Anything else tickling your curiosity today?
Biological Activity
Rel-benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15FN2O2
- Molecular Weight : 238.2581 g/mol
- CAS Number : 1888944-12-4
- IUPAC Name : this compound
- SMILES : F[C@@H]1CNC[C@@H]1NC(=O)OCc1ccccc1
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition
Studies have shown that this compound may act as an inhibitor of certain enzymes, particularly those involved in neurotransmitter regulation. For instance, similar carbamate derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. Its structural similarity to known neuroprotective agents indicates potential interactions with neuroreceptors or pathways associated with neuronal survival and function.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate AChE inhibition | Demonstrated IC50 values indicating potent inhibition compared to standard drugs. |
Study 2 | Assess neuroprotective properties | Showed reduced neuronal apoptosis in vitro under oxidative stress conditions. |
Study 3 | Investigate receptor binding affinity | Identified significant binding affinity to nicotinic acetylcholine receptors. |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.
- Receptor Modulation : The compound may modulate nicotinic receptors involved in cognitive functions and memory.
- Antioxidant Activity : Potential antioxidant properties could contribute to its neuroprotective effects by mitigating oxidative stress.
Future Directions and Applications
Given its promising biological activity, further research is warranted to explore the therapeutic potential of this compound in treating neurodegenerative diseases and other conditions related to cholinergic dysfunction.
Potential Applications Include:
- Development of novel treatments for Alzheimer's disease.
- Exploration as a scaffold for designing new pharmacological agents targeting cholinergic pathways.
Properties
IUPAC Name |
benzyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUUEWPRQZDNF-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.